molecular formula C30H24Si B6289332 (Cyclopentadienyl)(fluoren-9-yl)diphenylsilane CAS No. 162289-97-6

(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane

Cat. No.: B6289332
CAS No.: 162289-97-6
M. Wt: 412.6 g/mol
InChI Key: QSPPXOYCEVXOIS-UHFFFAOYSA-N
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Description

This compound consists of a cyclopentadienyl, fluorene, and diphenyl group attached to a silicon atom, making it a versatile material for scientific research.

Preparation Methods

The synthesis of (Cyclopentadienyl)(fluoren-9-yl)diphenylsilane typically involves the reaction of cyclopentadienyl lithium with fluoren-9-yl diphenylsilane chloride under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of starting materials .

Chemical Reactions Analysis

(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and chloroform, as well as catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane has a wide range of scientific research applications, including:

    Catalysis: The compound is used as a ligand in the synthesis of metallocenes, which are highly active catalysts for various organic transformations.

    Organic Electronics: Due to its unique electronic properties, the compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: The compound is employed in the synthesis of advanced materials with specific properties, such as high thermal stability and mechanical robustness.

Mechanism of Action

The mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)diphenylsilane involves its interaction with metal centers in catalytic processes. The cyclopentadienyl and fluoren-9-yl groups act as ligands, coordinating with metal atoms to form stable complexes . These complexes facilitate various chemical reactions by providing a suitable environment for the activation of substrates and the formation of reaction intermediates .

Comparison with Similar Compounds

(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane can be compared with other similar compounds, such as:

    Cyclopentadienylidene-methane-1,1-dithiolato complexes: These compounds also contain cyclopentadienyl groups and are used in similar catalytic applications.

    Fluorene-based conjugates: These compounds have similar electronic properties and are used in organic electronics and materials science.

The uniqueness of this compound lies in its combination of cyclopentadienyl, fluoren-9-yl, and diphenyl groups attached to a silicon atom, which imparts specific properties that make it suitable for a wide range of applications.

Properties

IUPAC Name

cyclopenta-2,4-dien-1-yl-(9H-fluoren-9-yl)-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24Si/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-22,25,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPPXOYCEVXOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2C=CC=C2)(C3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

80 g (0.21 mol) of (2a) were added at 10° C. to an about 2 molar solution of cyclopentadienylsodium in tetrahydrofuran (THF), prepared from 27.8 g (0.42 mol) of freshly cracked cyclopentadiene and 16.7 g (0.42 mol) of 60% strength sodium hydride (as an oil suspension) in 200 ml of THF and the reaction mixture was stirred at room temperature for 3 hours. 300 ml of water and 400 ml of toluene were subsequently added. After phase separation, extraction with a further 250 ml of toluene and drying over magnesium sulfate, the solvents were removed and the residue was taken up in 240 ml of n-heptane. The solid was filtered off, washed with n-heptane and dried under reduced pressure. 57 g (65%) of 2b were obtained.
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80 g
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65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane
Reactant of Route 2
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane
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(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane
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(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane
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(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane
Reactant of Route 6
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane

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